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Compound of Interest

Ethyl 4-methylpyrimidine-5-
Compound Name:
carboxylate

Cat. No.: B145769

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 4-
methylpyrimidine-5-carboxylate and Related Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical
properties of Ethyl 4-methylpyrimidine-5-carboxylate. Due to the limited availability of
detailed experimental data for this specific compound, this guide also includes extensive
information on closely related and well-characterized structural analogues. This comparative
approach offers valuable context for researchers working on the synthesis and characterization
of novel pyrimidine derivatives.

Core Compound: Ethyl 4-methylpyrimidine-5-
carboxylate

Ethyl 4-methylpyrimidine-5-carboxylate is a substituted pyrimidine with the following
structure:

Chemical Structure:

Physical and Chemical Properties
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The available quantitative data for Ethyl 4-methylpyrimidine-5-carboxylate is summarized in
the table below.

Property Value

CAS Number 110960-73-1
Molecular Formula CsH10N202

Molecular Weight 166.18 g/mol

Boiling Point 251.2 °C at 760 mmHg
Flash Point 105.7 °C

Structurally Related Analogues

A significant body of research exists for pyrimidine-5-carboxylate derivatives with variations at
the 2, 4, and 6 positions, as well as saturated (tetrahydropyrimidine) ring systems. These
analogues are often synthesized via the Biginelli reaction and are valuable for structure-activity
relationship (SAR) studies in drug discovery.

Physical and Chemical Properties of Selected
Analogues

The following table summarizes key physical and chemical properties of several well-
characterized analogues of Ethyl 4-methylpyrimidine-5-carboxylate.
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Compound
Name

CAS Number

Molecular
Formula

Molecular
Weight ( g/mol

)

Melting Point
(°C)

Ethyl 4-methyl-2-
(methylthio)pyrim
idine-5-

carboxylate

N/A

CoH12N202S

212.27

Solid

Ethyl 4-hydroxy-
2-
methylpyrimidine

-5-carboxylate

53135-24-3

CsH10N20s3

182.18

N/A

Ethyl 4-chloro-2-
(methylthio)pyrim
idine-5-

carboxylate

5909-24-0

CsHoCIN202S

232.69

60-63

Ethyl 4-
aminopyrimidine-

5-carboxylate

65195-35-9

C7H9N302

167.17

174-177

Ethyl 4-(4-
hydroxyphenyl)-6
-methyl-2-oxo-
1,2,3,4-
tetrahydropyrimid

ine-5-carboxylate

N/A

C14H16N204

276.29

210-212

Ethyl 4-(4-
hydroxyphenyl)-6
-methyl-2-thioxo-
1,2,3,4-
tetrahydropyrimid

ine-5-carboxylate

N/A

C14H16N203S

292.36

206-208

Spectroscopic Data for Selected Analogues
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Detailed spectroscopic data is crucial for the identification and characterization of novel

compounds. The following tables present representative NMR and IR data for selected

analogues.

1H-NMR Data of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (in

DMSO-de)
Chemical Shift () Multiplicity Integration Assighment
9.21 brs 1H NH
7.76 brs 1H NH
7.34-7.24 m 5H Ar-H
5.17 S 1H CH
4.01-3.96 q 2H OCH:
2.26 S 3H CHs
1.11-1.07 t 3H OCH:2CHs

13C-NMR Data of Ethyl 6-methyl-2-oxo0-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (in

DMSO-ds)
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Chemical Shift (3)

Assignment

165.8 C=0 (ester)
152.6 C=0 (urea)
148.7 C-6

145.3 Ar-C

128.8, 128.5, 127.7, 126.7 Ar-CH

99.7 C-5

59.6 OCH:2

54.4 C-4

18.2 CHs

14.5 OCH2CHs

IR Data of Ethyl 4-(2-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-
carboxylate (in KBr)[1]

Wavenumber (cm—?) Assignment

3435 O-H stretching (phenolic)
3365 N-H stretching

1726 C=0 stretching (ester)
1568 C=C stretching

Experimental Protocols
Synthesis of Tetrahydropyrimidine Analogues via the
Biginelli Reaction

The Biginelli reaction is a one-pot, three-component condensation reaction used to synthesize
dihydropyrimidinones and their thio-analogues.[2][3][4]
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General Protocol: A mixture of an aldehyde (1 mmol), a B-ketoester (e.g., ethyl acetoacetate, 1
mmol), and urea or thiourea (1.5 mmol) is heated, often in the presence of an acid catalyst. The
reaction can be carried out under solvent-free conditions or in a suitable solvent such as
ethanol. After cooling, the solid product is typically collected by filtration and purified by
recrystallization.

Reactants

Urea/Thiourea

Reaction Work-up & Purification Product

B-Ketoester M('mﬁ ?ara?)?stlt;]g Cooling > Filtration
Aldehyde

\ 4

Recrystallization Dihydropyrimidinone

Click to download full resolution via product page

Caption: Workflow for the Biginelli reaction.

Proposed Synthesis of Ethyl 4-methylpyrimidine-5-
carboxylate

A plausible synthetic route for the target compound, which is a fully aromatic pyrimidine,
involves the condensation of a -dicarbonyl compound equivalent with an amidine. A common
method is the reaction of an enamine of a (3-ketoester with formamidine.

Proposed Protocol:

o Enamine Formation: Reaction of ethyl acetoacetate with an amine source (e.g., ammonia or
a secondary amine) to form ethyl 3-aminocrotonate.
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e Cyclocondensation: Reaction of the resulting enamine with formamidine acetate in a suitable
solvent, such as ethanol, under reflux.

» Work-up and Purification: After the reaction is complete, the solvent is removed, and the
crude product is purified by column chromatography or recrystallization.

Reactants

Ethyl Acetoacetate

Synthetic Steps Purification Product

: . . q | | Column Chromatography/ | | Ethyl 4-methylpyrimidine-
Enamine Formation Cyclocondensation gmm Recrystallization — 5-carboxylate
Formamidine Acetate

Click to download full resolution via product page

Caption: Proposed synthesis of the target compound.

Logical Relationships of Compounds

The relationship between the target compound and its analogues is important for
understanding the available data landscape. The tetrahydropyrimidine analogues can be
considered precursors or related structures in a broader chemical space.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b145769?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145769?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Ethyl 4-methylpyrimidine-5-carboxylate

(Aromatic)

Structurally Related

Other Substituted Pyrimidine Analogues Potential Precursor
(e.q., 2-thio, 4-hydroxy) (via oxidation)

Structurally Related

Tetrahydropyrimidine Analogues

(e.g., from Biginelli Reaction)

Click to download full resolution via product page

Caption: Relationships between the compounds.

Conclusion

While detailed experimental data for Ethyl 4-methylpyrimidine-5-carboxylate is not
extensively available in the public domain, this guide provides the foundational physical and
chemical properties that are known. Furthermore, by presenting comprehensive data for
structurally similar and well-characterized analogues, this document serves as a valuable
resource for researchers in the field of medicinal chemistry and drug development. The
provided experimental protocols and proposed synthetic routes offer practical guidance for the
synthesis and further investigation of this class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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